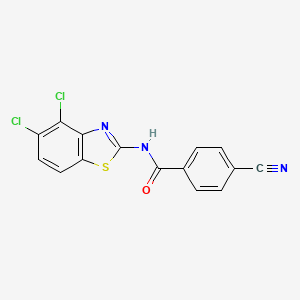

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, also known as 2-MMOQA, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a quinazolinone derivative with a molecular weight of 248.28 g/mol and a melting point of 232-234 °C. 2-MMOQA has been found to possess a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Anticonvulsant Activity

One notable application of derivatives of this compound is in the development of anticonvulsant drugs. A study by Wassim El Kayal et al. (2019) demonstrated the synthesis and evaluation of new derivatives for anticonvulsant activity. They developed a series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides and identified compounds with promising experimental anticonvulsant activity without impairing motor coordination in mice. This research suggests a potential mechanism involving the inhibition of carbonic anhydrase II as the basis for the anticonvulsive effect El Kayal et al., 2019.

Antimicrobial and Anti-inflammatory Activities

Another application is found in the synthesis of Schiff bases from 2-methyl-3-aminoquinazolin-4(3H)-ones, which exhibited significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. The study by S. Sahu et al. (2008) showcased the potential of these compounds in treating various conditions, highlighting their diverse biological activities Sahu et al., 2008.

Analgesic-Anti-inflammatory and Antimicrobial Activities

Further research into acetic acid hydrazide containing 5-methyl-2-benzoxazolinone derivatives by Umut Salgın-Gökşen et al. (2007) explored their analgesic-anti-inflammatory and antimicrobial activities. While showing high activity in the analgesic and anti-inflammatory domains, these compounds were found mostly inactive against bacteria and fungi, indicating their selective biological effects Salgın-Gökşen et al., 2007.

Redox-Annulations and C-H Functionalization

Research on redox-annulations of cyclic amines with electron-deficient o-tolualdehydes presents another application. A study by Anirudra Paul et al. (2019) highlighted the use of acetic acid as a solvent and promoter in transformations involving dual C-H functionalization. This methodology provides a novel approach to synthesize complex organic compounds, underscoring the versatility of derivatives in synthetic chemistry Paul et al., 2019.

properties

IUPAC Name |

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-7-14-9-5-11(20-3)10(19-2)4-8(9)13(18)15(7)6-12(16)17/h4-5H,6H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHNYMMNIPFOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

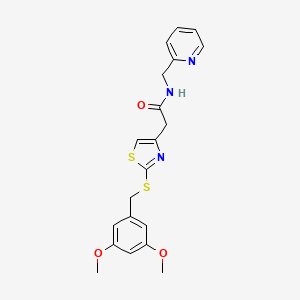

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2743570.png)

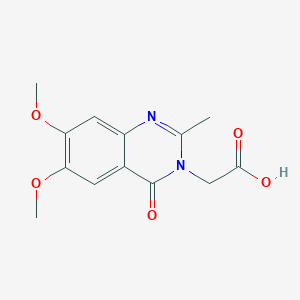

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B2743579.png)

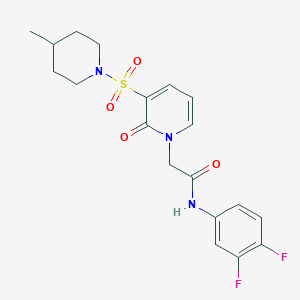

![1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine](/img/structure/B2743580.png)

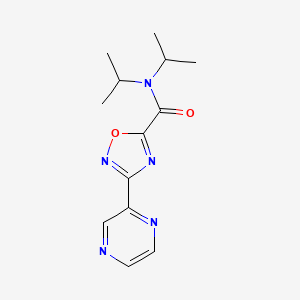

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743583.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2743589.png)